![molecular formula C12H13N3O2 B1625441 ethyl 2-[N-(cyanoiminomethyl)anilino]acetate CAS No. 62011-92-1](/img/structure/B1625441.png)
ethyl 2-[N-(cyanoiminomethyl)anilino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is known for its unique structure, which includes an ethoxycarbonylmethyl group, a cyano group, and a phenylformamidine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine typically involves the reaction of glycine derivatives with cyanoimino compounds. One common method includes the reaction of glycine ethyl ester with N-cyano-N-phenylformamidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethoxycarbonylmethyl-N’-cyano-N-methylformamidine
- N-Ethoxycarbonylmethyl-N’-cyano-N-ethylformamidine
- N-Ethoxycarbonylmethyl-N’-cyano-N-propylformamidine
Uniqueness
N-Ethoxycarbonylmethyl-N’-cyano-N-phenylformamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
62011-92-1 |
---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl 2-[N-(cyanoiminomethyl)anilino]acetate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)8-15(10-14-9-13)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
XMHISGLYWCMYCS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C=NC#N)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)CN(C=NC#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.